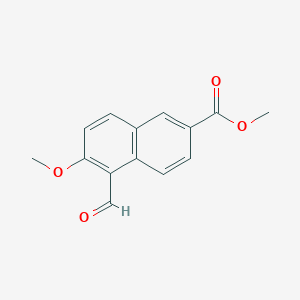
Methyl 5-formyl-6-methoxynaphthalene-2-carboxylate
Descripción general
Descripción
Methyl 5-formyl-6-methoxynaphthalene-2-carboxylate is an organic compound with the molecular formula C14H12O4 and a molecular weight of 244.25 g/mol . This compound is characterized by its naphthalene core, which is substituted with formyl, methoxy, and carboxylate groups. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
The synthesis of Methyl 5-formyl-6-methoxynaphthalene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formylation of a methoxynaphthalene derivative followed by esterification to introduce the carboxylate group. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure high yields and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Methyl 5-formyl-6-methoxynaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
These reactions are typically carried out under controlled conditions to ensure the desired product formation and to minimize side reactions .
Aplicaciones Científicas De Investigación
Methyl 5-formyl-6-methoxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress and inflammation are involved.
Mecanismo De Acción
The mechanism of action of Methyl 5-formyl-6-methoxynaphthalene-2-carboxylate involves its interaction with various molecular targets. The formyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their structure and function. The compound may also undergo metabolic transformations in vivo, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Methyl 5-formyl-6-methoxynaphthalene-2-carboxylate can be compared with other naphthalene derivatives such as:
Methyl 5-formyl-2-furancarboxylate: Similar in structure but with a furan ring instead of a naphthalene ring, leading to different chemical reactivity and biological activity.
Methyl 5-formyl-6-hydroxynaphthalene-2-carboxylate: Similar but with a hydroxyl group instead of a methoxy group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H12O4 |
|---|---|
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
methyl 5-formyl-6-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H12O4/c1-17-13-6-4-9-7-10(14(16)18-2)3-5-11(9)12(13)8-15/h3-8H,1-2H3 |
Clave InChI |
NIHJDHGFFHDHAH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C=C(C=C2)C(=O)OC)C=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,6-Dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B8560156.png)
![Butyl butoxy[(2-methylacryloyl)amino]acetate](/img/structure/B8560168.png)
![(6-Chloro-1H-indol-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B8560175.png)



![2-[2-amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetic acid](/img/structure/B8560212.png)

